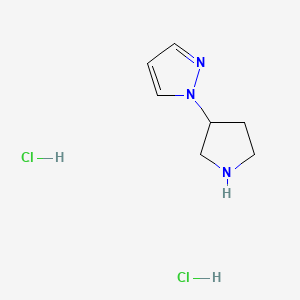

1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a chemical compound with the CAS Number: 2173135-18-5 . It has a molecular weight of 210.11 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is1S/C7H11N3.2ClH/c1-3-8-5-6 (1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2, (H,9,10);2*1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.11 .科学的研究の応用

Kinase Inhibition

1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride demonstrates potential as a kinase inhibitor, particularly leveraging the versatility of pyrazolo[3,4-b]pyridine scaffolds. These scaffolds interact with kinases via multiple binding modes, proving essential in the design of inhibitors targeting a broad range of kinase enzymes. The interaction typically occurs at the hinge region of the kinase, with several patents and research articles highlighting the utility of this scaffold in forming potent and selective kinase inhibitors (Wenglowsky, 2013).

Organophosphorus Chemistry

Research on organophosphorus azoles, including pyrroles and pyrazoles, emphasizes the importance of these compounds in understanding the stereochemical structure and reactivity of phosphorylated N-vinylazoles. Multinuclear NMR spectroscopy combined with quantum chemistry provides insights into the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms, crucial for the development of novel organophosphorus compounds with potential applications in materials science and catalysis (Larina, 2023).

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 1-Pyrrolidin-3-yl-1H-pyrazole dihydrochloride, is widely used in medicinal chemistry due to its ability to enhance stereochemistry, pharmacophore space exploration, and 3D molecular structure, contributing to the development of compounds for treating human diseases. Its incorporation into drug-like molecules showcases broad target selectivity and bioactivity, highlighting the role of pyrrolidine and its derivatives in the discovery of new biologically active compounds (Petri et al., 2021).

Catalysis

The pyranopyrimidine core, closely related to the chemical structure of interest, showcases a broad range of synthetic applications and bioavailability, indicating the versatility of azaheterocycles in catalysis and pharmaceutical development. Research focuses on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts and nanocatalysts, for the development of lead molecules, underscoring the importance of these scaffolds in the synthesis of complex molecules with potential therapeutic applications (Parmar et al., 2023).

作用機序

Target of Action

Compounds with a pyrrolidine ring have been widely used in medicinal chemistry for the treatment of various human diseases . They are known to interact with different targets, leading to diverse biological profiles .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This comparison could provide insights into the potential ADME properties of the compound.

Result of Action

The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

Steric factors are known to influence the biological activity of compounds with a pyrrolidine ring .

Safety and Hazards

特性

IUPAC Name |

1-pyrrolidin-3-ylpyrazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-3-9-10(5-1)7-2-4-8-6-7;;/h1,3,5,7-8H,2,4,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKMEMAZEUPNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)

![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)